N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide
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Overview
Description
N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom on the furan ring and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This method yields the compound in high purity and percentage yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, environmentally friendly synthesis methods, such as using 1,1′-carbonyldiimidazole (CDI) as a coupling agent, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms hydrogen bonds with these targets, inhibiting their activity. For example, its potential as a COX-2 inhibitor is due to its ability to bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares a similar furan carboxamide structure and has shown potential as a COX-2 inhibitor.
5-Bromo-2-furaldehyde: Another furan derivative with a bromine atom, used in various synthetic applications.
Uniqueness
N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide is unique due to its specific combination of a brominated furan ring and a pyridine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-15-9-8-14(24-15)17(23)21-12-6-2-1-5-11(12)20-16(22)13-7-3-4-10-19-13/h1-10H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHPFIMPKPLXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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